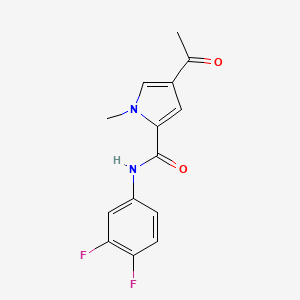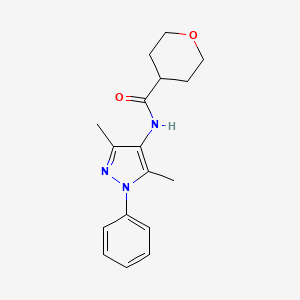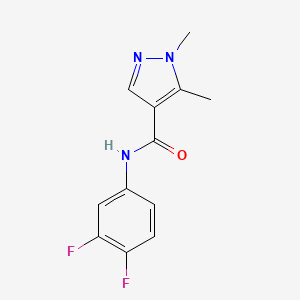
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide, also known as DIBO, is a small molecule inhibitor that has been used in scientific research to study the role of protein-protein interactions in various biological processes. DIBO has been shown to selectively inhibit the interaction between the E3 ubiquitin ligase TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses.
作用機序
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide exerts its biological effects by selectively inhibiting the interaction between TRIM21 and its substrate, leading to the accumulation of TRIM21 substrates and subsequent activation of innate immune responses. The exact mechanism by which this compound inhibits this interaction is not fully understood, but it is thought to involve the disruption of key protein-protein interactions within the TRIM21-substrate complex.
Biochemical and Physiological Effects
This compound has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to elucidate the mechanisms underlying its biological activity.
実験室実験の利点と制限
One of the major advantages of using N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments is its specificity for TRIM21, which allows researchers to selectively study the role of TRIM21 in various biological processes. In addition, this compound has been shown to be effective in a variety of experimental systems, including cell culture and animal models. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could complicate data interpretation, and its mechanism of action is not fully understood, which could limit its utility in certain experimental contexts.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide and its biological effects. One area of interest is the role of this compound in the regulation of autophagy and its potential as a therapeutic agent for autophagy-related diseases. Another area of interest is the development of more potent and selective TRIM21 inhibitors that could be used to further elucidate the role of TRIM21 in various biological processes. Finally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation, including studies of its efficacy in preclinical models and clinical trials.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide involves several steps, including the formation of a key intermediate, 2,3-dihydro-1H-inden-1-amine, which is then reacted with 4-oxo-4-thiophen-2-ylbutanoyl chloride to yield this compound. The synthesis method has been described in detail in several publications, and the purity of the final product has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide has been used in a variety of scientific research applications, including studies of the innate immune response, autophagy, and cancer biology. In particular, this compound has been shown to activate the STING pathway, leading to the production of type I interferons and other cytokines that play a critical role in the immune response to viral infection. This compound has also been used to study the role of TRIM21 in autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15(16-6-3-11-21-16)9-10-17(20)18-14-8-7-12-4-1-2-5-13(12)14/h1-6,11,14H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZGGRTSGGHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)